(R)-2-Amino-3-(3-fluoro-4-hydroxyphenyl)-2-methylpropanoic acid
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Overview
Description
®-2-Amino-3-(3-fluoro-4-hydroxyphenyl)-2-methylpropanoic acid is a chiral amino acid derivative. This compound is characterized by the presence of a fluorine atom and a hydroxyl group on the phenyl ring, which can significantly influence its chemical properties and biological activities. The compound’s unique structure makes it a subject of interest in various fields of scientific research, including medicinal chemistry and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-Amino-3-(3-fluoro-4-hydroxyphenyl)-2-methylpropanoic acid typically involves multi-step organic reactions. One common approach is the asymmetric synthesis, which ensures the production of the desired enantiomer. The process may start with the protection of the amino group, followed by the introduction of the fluorine atom and hydroxyl group on the phenyl ring through electrophilic aromatic substitution reactions. The final steps often involve deprotection and purification to obtain the target compound in its pure form.
Industrial Production Methods
In an industrial setting, the production of ®-2-Amino-3-(3-fluoro-4-hydroxyphenyl)-2-methylpropanoic acid may involve the use of large-scale reactors and advanced purification techniques. The process is optimized to maximize yield and purity while minimizing the use of hazardous reagents and waste production. Catalysts and automated systems are often employed to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
®-2-Amino-3-(3-fluoro-4-hydroxyphenyl)-2-methylpropanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group on the phenyl ring can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the fluorine atom or convert the hydroxyl group to a hydrogen atom.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) and sodium ethoxide (NaOEt) can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while reduction can produce a de-fluorinated or de-hydroxylated derivative.
Scientific Research Applications
®-2-Amino-3-(3-fluoro-4-hydroxyphenyl)-2-methylpropanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: The compound is studied for its potential role in enzyme inhibition and as a ligand for receptor binding studies.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders and cancer.
Industry: It is used in the development of new materials and as a precursor for the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of ®-2-Amino-3-(3-fluoro-4-hydroxyphenyl)-2-methylpropanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The presence of the fluorine atom and hydroxyl group can enhance its binding affinity and specificity. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context and target.
Comparison with Similar Compounds
Similar Compounds
®-2-Amino-3-(4-hydroxyphenyl)-2-methylpropanoic acid: Lacks the fluorine atom, which can affect its chemical reactivity and biological activity.
®-2-Amino-3-(3-chloro-4-hydroxyphenyl)-2-methylpropanoic acid: Contains a chlorine atom instead of fluorine, which can alter its electronic properties and interactions with molecular targets.
®-2-Amino-3-(3-fluoro-4-methoxyphenyl)-2-methylpropanoic acid: The methoxy group can influence its solubility and metabolic stability.
Uniqueness
The unique combination of the fluorine atom and hydroxyl group on the phenyl ring of ®-2-Amino-3-(3-fluoro-4-hydroxyphenyl)-2-methylpropanoic acid distinguishes it from similar compounds. This structural feature can enhance its chemical stability, binding affinity, and specificity, making it a valuable compound for various scientific applications.
Properties
Molecular Formula |
C10H12FNO3 |
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Molecular Weight |
213.21 g/mol |
IUPAC Name |
(2R)-2-amino-3-(3-fluoro-4-hydroxyphenyl)-2-methylpropanoic acid |
InChI |
InChI=1S/C10H12FNO3/c1-10(12,9(14)15)5-6-2-3-8(13)7(11)4-6/h2-4,13H,5,12H2,1H3,(H,14,15)/t10-/m1/s1 |
InChI Key |
STUMEFJLAPRRME-SNVBAGLBSA-N |
Isomeric SMILES |
C[C@@](CC1=CC(=C(C=C1)O)F)(C(=O)O)N |
Canonical SMILES |
CC(CC1=CC(=C(C=C1)O)F)(C(=O)O)N |
Origin of Product |
United States |
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